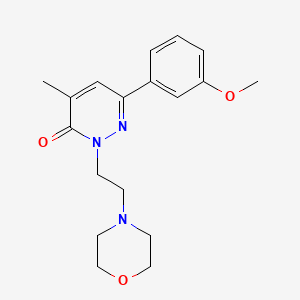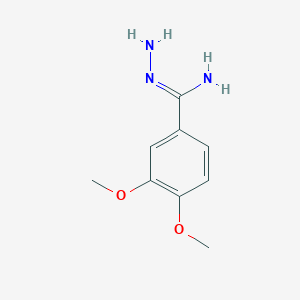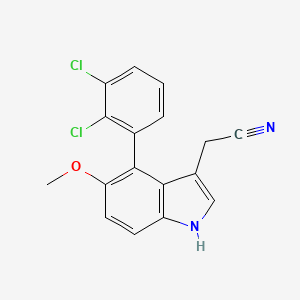
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with 5-methoxyindole in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with acetonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile
- 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)ethanol
- 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetaldehyde
Uniqueness
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the acetonitrile group at the 3-position of the indole ring differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H12Cl2N2O |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
2-[4-(2,3-dichlorophenyl)-5-methoxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-14-6-5-13-15(10(7-8-20)9-21-13)16(14)11-3-2-4-12(18)17(11)19/h2-6,9,21H,7H2,1H3 |
InChI-Schlüssel |
YLDOJJBDEQSFJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)NC=C2CC#N)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)

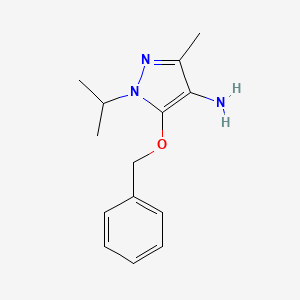
![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
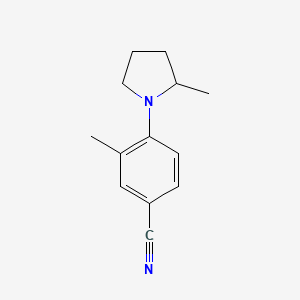
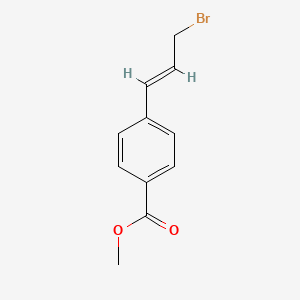
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

amine](/img/structure/B13082792.png)
